

Spectroscopic Data of 2-Chloroethyl Phenyl Sulfone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethyl phenyl sulfone

Cat. No.: B1585252

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Introduction

2-Chloroethyl phenyl sulfone is a chemical compound of significant interest in synthetic organic chemistry, serving as a versatile building block and intermediate in the preparation of various pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a reactive chloroethyl group and a stable phenyl sulfone moiety, allows for a diverse range of chemical transformations. Accurate and unambiguous structural elucidation is paramount for its effective utilization, and for this, a comprehensive analysis of its spectroscopic data is indispensable.

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-Chloroethyl phenyl sulfone**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of spectral data. It offers in-depth interpretations, explains the causal relationships behind the observed spectral features, and provides field-proven insights into the experimental methodologies.

Molecular Structure and Spectroscopic Correlation

The structural integrity of **2-Chloroethyl phenyl sulfone** is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a self-validating system for its characterization.

Caption: Molecular structure of **2-Chloroethyl phenyl sulfone**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the number of protons attached to each carbon.

Experimental Protocol: NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2-Chloroethyl phenyl sulfone**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the analyte signals.^[1]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing to 0.00 ppm is required.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

- The NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
- For ^1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ).
- For ^{13}C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.^[2] An adequate relaxation delay is crucial for accurate integration, especially for quaternary carbons.



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Caption: Generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2-Chloroethyl phenyl sulfone** is characterized by distinct signals corresponding to the aromatic protons and the two methylene groups of the chloroethyl chain.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.90	Multiplet	2H	Aromatic (ortho-protons)
~7.65	Multiplet	3H	Aromatic (meta- & para-protons)
~3.85	Triplet	2H	-SO ₂ -CH ₂ -
~3.60	Triplet	2H	-CH ₂ -Cl

Note: The precise chemical shifts can vary slightly depending on the solvent and the concentration.

Expertise & Experience in Interpretation:

- Aromatic Region:** The protons on the phenyl ring ortho to the electron-withdrawing sulfonyl group are deshielded and thus appear at a lower field (~7.90 ppm) compared to the meta and para protons (~7.65 ppm). The multiplicity of these signals is complex due to spin-spin coupling between the aromatic protons.

- **Aliphatic Region:** The two methylene groups of the ethyl chain appear as distinct triplets. The protons of the methylene group adjacent to the strongly electron-withdrawing sulfonyl group ($-\text{SO}_2\text{-CH}_2-$) are significantly deshielded and resonate at a lower field (~ 3.85 ppm) compared to the methylene group attached to the chlorine atom ($-\text{CH}_2\text{-Cl}$) at ~ 3.60 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons ($n+1$ rule, where $n=2$). The coupling constant (J -value) for these triplets is typically in the range of 6-8 Hz.

^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 139.0	Aromatic (ipso-carbon)
~ 134.0	Aromatic (para-carbon)
~ 129.5	Aromatic (meta-carbons)
~ 128.0	Aromatic (ortho-carbons)
~ 58.0	$-\text{SO}_2\text{-CH}_2-$
~ 40.0	$-\text{CH}_2\text{-Cl}$

Note: The precise chemical shifts can vary slightly depending on the solvent and the concentration.[3]

Expertise & Experience in Interpretation:

- **Aromatic Carbons:** The four distinct signals in the aromatic region confirm the presence of a monosubstituted benzene ring. The ipso-carbon (attached to the sulfonyl group) is typically the most deshielded among the aromatic carbons. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the sulfonyl group.
- **Aliphatic Carbons:** The two aliphatic carbons give rise to two distinct signals. The carbon atom directly attached to the electron-withdrawing sulfonyl group ($-\text{SO}_2\text{-CH}_2-$) is deshielded and appears at a lower field (~ 58.0 ppm). The carbon atom bonded to the chlorine atom ($-\text{CH}_2\text{-Cl}$) is shielded and appears at a higher field (~ 40.0 ppm).

CH₂-Cl) is also deshielded, but to a lesser extent, and resonates at a higher field (~40.0 ppm). This is consistent with the relative electronegativities and electron-withdrawing capabilities of the sulfonyl group and the chlorine atom.^{[4][5]}

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
- Place a small amount of the solid **2-Chloroethyl phenyl sulfone** sample onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopic Data

The IR spectrum of **2-Chloroethyl phenyl sulfone** exhibits characteristic absorption bands that confirm the presence of the phenyl, sulfonyl, and chloroalkyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1580, ~1475, ~1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1320-1300	Strong	Asymmetric SO ₂ stretch
~1160-1140	Strong	Symmetric SO ₂ stretch
~750-700	Strong	C-Cl stretch
~700-650	Strong	Aromatic C-H out-of-plane bend

Expertise & Experience in Interpretation:

- **Sulfonyl Group:** The most characteristic and intense absorptions in the IR spectrum of a sulfone are the asymmetric and symmetric stretching vibrations of the S=O bonds.[6] For **2-Chloroethyl phenyl sulfone**, these are observed as strong bands around 1320-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The presence of these two strong bands is a definitive indicator of the sulfone functional group.
- **Aromatic Ring:** The presence of the phenyl group is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.[7] The strong absorption in the 700-650 cm⁻¹ range is indicative of a monosubstituted benzene ring.
- **Chloroalkyl Group:** The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, around 750-700 cm⁻¹. [8] The aliphatic C-H stretching vibrations are observed in the 2950-2850 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like **2-Chloroethyl phenyl sulfone**.

- Sample Preparation: Prepare a dilute solution of **2-Chloroethyl phenyl sulfone** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.
 - Oven Program: A temperature gradient program is used to ensure good separation and peak shape, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
 - Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragment ions.

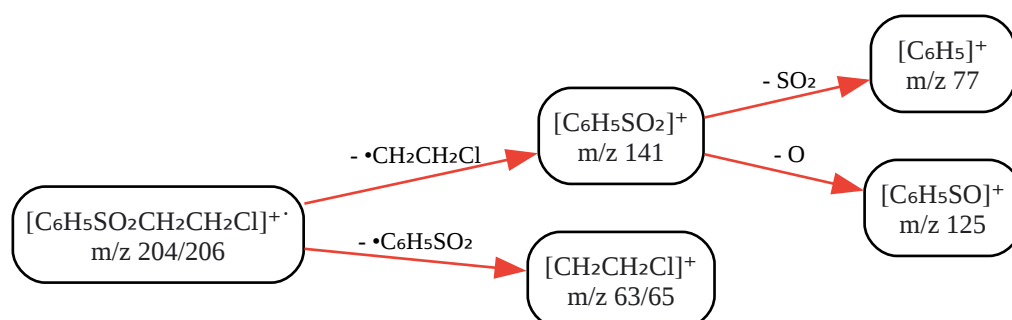
Mass Spectrometric Data

The mass spectrum of **2-Chloroethyl phenyl sulfone** will show a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment
204/206	$[M]^+$ (Molecular ion)
141	$[M - SO_2H]^+$ or $[C_6H_5SO_2]^+$
125	$[C_6H_5SO]^+$
77	$[C_6H_5]^+$
63/65	$[CH_2CH_2Cl]^+$

Expertise & Experience in Interpretation:

- **Molecular Ion:** The molecular ion peak $[M]^+$ should be observed at m/z 204, with a characteristic isotopic peak at m/z 206 ($[M+2]^+$) in an approximately 3:1 ratio, which is indicative of the presence of one chlorine atom.
- **Fragmentation Pattern:** The fragmentation of aryl alkyl sulfones is often initiated by cleavage of the C-S or S-O bonds.
 - A prominent peak at m/z 141 corresponds to the phenylsulfonyl cation ($[C_6H_5SO_2]^+$).
 - Loss of an oxygen atom from the phenylsulfonyl cation can lead to the fragment at m/z 125 ($[C_6H_5SO]^+$).
 - Cleavage of the C-S bond can result in the formation of the phenyl cation at m/z 77 ($[C_6H_5]^+$).
 - The chloroethyl cation ($[CH_2CH_2Cl]^+$) would give rise to peaks at m/z 63 and 65 due to the isotopes of chlorine.



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Caption: Plausible mass spectral fragmentation pathway of **2-Chloroethyl phenyl sulfone**.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the structural confirmation of **2-Chloroethyl phenyl sulfone**. The ^1H and ^{13}C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. This detailed understanding of its spectroscopic properties is essential for ensuring the quality and purity of this important chemical intermediate in research and development settings.

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